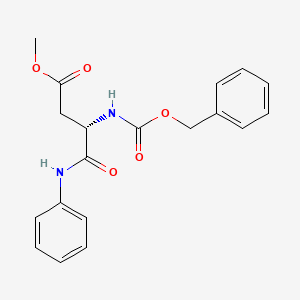

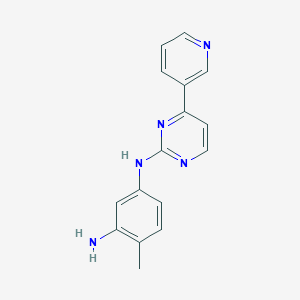

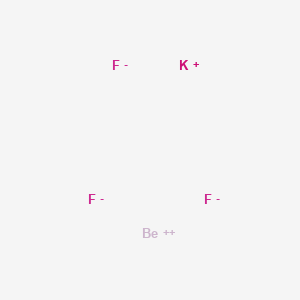

![molecular formula C18H23NO2 B1647993 Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone CAS No. 192885-02-2](/img/structure/B1647993.png)

Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone, a novel reference antagonist for the histamine H3 receptor, can be prepared using a key reaction based on SNAr for acylated fluoroaromatics with additional cyclization in a one‐pot procedure, which eliminates the need for chromatographic purification steps and results in good yields (Stark, 2000).

- An efficient, high yield, and one-pot synthesis method for phenyl cyclopropyl methanones has been reported. This method involves the reaction of different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in THF/DMF in the presence of NaH/TBAB. These compounds were evaluated for their anti-tubercular activities (Dwivedi et al., 2005).

Applications in Medical Research

- A study on 1,5-Biradicals formed from triplet 1-Alkoxy- and 1-(Benzyloxy)-9,10-anthraquinones used cyclopropylmethyl and (trans-2-phenylcyclopropyl)methyl radical clocks to estimate the lifetimes of triplet state biradicals formed from substituted 1-alkoxy-9,10-anthraquinones (Smart et al., 1997).

- The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).

Chemical Reactions and Mechanisms

- Cyclopropenone oximes prepared from cyclopropenones and hydroxylamine hydrochloride in methanol reacted with alkyl and aryl isocyanates in the presence of triethylamine to afford 1:2 addition products 4,6-diazaspiro[2.3]hexenones in moderate yields (Yoshida et al., 1988).

- A study on the synthesis of cyclohepta[b][1,4]benzothiazines explored the reactivities of these cycloheptabenzothiazines, discussing their properties in connection with those of the O- and N-analogues (Shindo et al., 1985).

Pharmaceutical and Biomedical Implications

- A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists, containing a synthetically challenging chiral center. These compounds have potential applications in treating mood disorders (Chrovian et al., 2018).

- Atmospheric pressure chemical ionization multi-stage mass spectrometry was used in the characterization of stereoisomeric synthons of cyclopropane amino acids, showing potential in pharmaceutical research (Cristoni et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing an oxazol ring, have been found to exhibit a broad range of biological activities .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .

Result of Action

Similar compounds have been found to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

cyclopropyl-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-17(2)11-21-16(19-17)18(3,4)14-9-7-13(8-10-14)15(20)12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZLKVUYPDRIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)C(=O)C3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

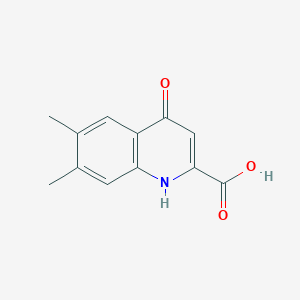

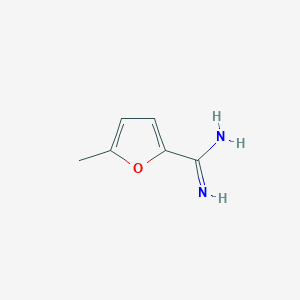

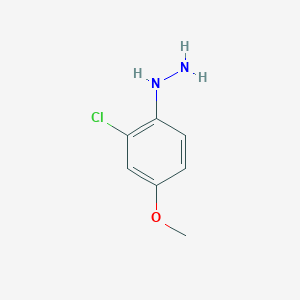

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)

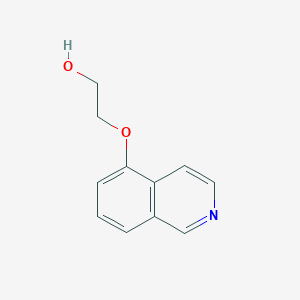

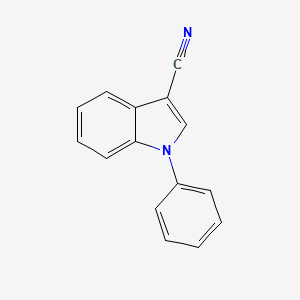

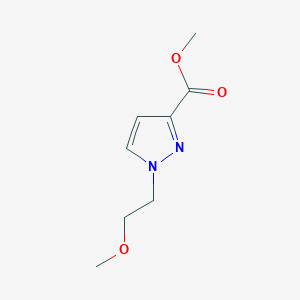

![N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B1647940.png)

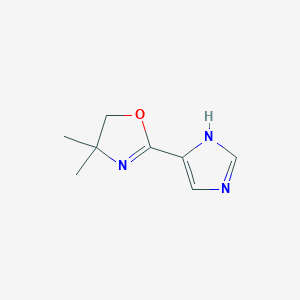

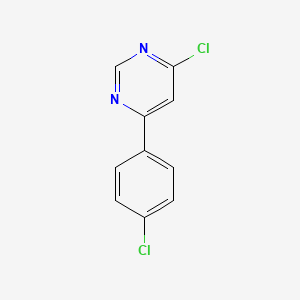

![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine](/img/structure/B1647945.png)